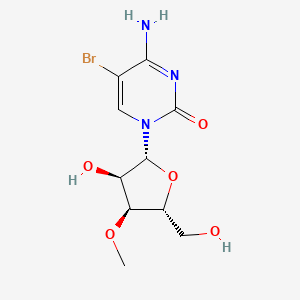

5-Bromo-3'-O-methylcytidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

494210-76-3 |

|---|---|

Molecular Formula |

C10H14BrN3O5 |

Molecular Weight |

336.14 g/mol |

IUPAC Name |

4-amino-5-bromo-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H14BrN3O5/c1-18-7-5(3-15)19-9(6(7)16)14-2-4(11)8(12)13-10(14)17/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1 |

InChI Key |

KVKYMICBWIEBBJ-JXOAFFINSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=C(C(=NC2=O)N)Br)CO |

Canonical SMILES |

COC1C(OC(C1O)N2C=C(C(=NC2=O)N)Br)CO |

Origin of Product |

United States |

Spectroscopic Characterization in Academic Research

Advanced Spectroscopic Methods for Structural Elucidation

Structural elucidation is a multi-step process where data from various spectroscopic sources are integrated to build a complete picture of the molecular architecture. For a modified nucleoside like 5-Bromo-3'-O-methylcytidine, techniques such as NMR, UV-Vis, IR/Raman, and Mass Spectrometry are indispensable.

NMR spectroscopy is the most powerful tool for determining the solution-state structure and conformation of this compound. Both ¹H and ¹³C NMR provide atom-specific information.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the local electronic environment of each hydrogen atom and their spatial relationships through spin-spin coupling. The key diagnostic signals for this compound include the downfield singlet for the H-6 proton of the pyrimidine (B1678525) base, the anomeric proton (H-1') signal, and a sharp singlet corresponding to the 3'-O-methyl group. The coupling constants (J-values) between the ribose protons (H-1' to H-4') are critical for determining the sugar pucker conformation (e.g., C2'-endo vs. C3'-endo).

Table 1: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-6 | ~8.05 | s (singlet) | - | Singlet due to absence of adjacent proton; downfield shift influenced by bromine. |

| NH₂ | ~7.15 | br s (broad singlet) | - | Exchangeable protons; chemical shift is concentration and temperature dependent. |

| H-1' | ~5.80 | d (doublet) | J(H1'-H2') ≈ 4.5 | Anomeric proton; J-value indicates sugar conformation. |

| H-5' / H-5'' | ~3.55 - 3.70 | m (multiplet) | - | Protons of the exocyclic CH₂OH group. |

| OCH₃ | ~3.30 | s (singlet) | - | Sharp, characteristic signal for the 3'-O-methyl group. |

| H-2' | ~4.10 | t (triplet) | J(H2'-H1') ≈ 4.5, J(H2'-H3') ≈ 5.0 | |

| H-3' | ~3.95 | t (triplet) | J(H3'-H2') ≈ 5.0, J(H3'-H4') ≈ 5.5 | |

| H-4' | ~3.85 | m (multiplet) | - |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for direct confirmation of the carbon skeleton, including the pyrimidine base, the ribose sugar, and the methyl ether group. The presence of the bromine atom at the C-5 position significantly influences its chemical shift.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C-4 | ~165.5 | Carbonyl carbon of the pyrimidine ring. |

| C-2 | ~155.0 | Pyrimidine ring carbon. |

| C-6 | ~141.0 | Pyrimidine ring carbon attached to H-6. |

| C-5 | ~96.5 | Pyrimidine ring carbon directly bonded to bromine; upfield shift due to heavy atom effect. |

| C-1' | ~90.0 | Anomeric carbon of the ribose sugar. |

| C-4' | ~85.5 | Ribose sugar carbon. |

| C-3' | ~81.0 | Ribose carbon attached to the O-methyl group. |

| C-2' | ~70.0 | Ribose sugar carbon. |

| C-5' | ~61.0 | Exocyclic carbon of the ribose sugar. |

| OCH₃ | ~58.0 | Carbon of the 3'-O-methyl group. |

Note: Chemical shifts are approximate and solvent-dependent.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. For this compound, the absorption is dominated by the π → π* transitions of the conjugated pyrimidine ring system. The position of the absorption maximum (λ_max) is sensitive to substitution on the ring and the pH of the solution, which affects the protonation state of the N3 atom.

Research findings show that at neutral pH, 5-bromocytidine (B150675) derivatives exhibit a primary absorption band around 288 nm. Upon acidification (e.g., pH 2), protonation at the N3 position occurs, causing a bathochromic (red) shift of the λ_max to approximately 296 nm. This pH-dependent spectral shift is a characteristic feature used to determine the pKa of the nucleobase.

Table 3: pH-Dependent UV Absorption Maxima (λ_max) for 5-Bromocytidine Derivatives

| Species | pH Range | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Neutral Form | ~7.0 | ~288 | ~8,500 |

| Cationic Form (Protonated at N3) | ~2.0 | ~296 | ~12,000 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, probe the vibrational modes of a molecule's functional groups. These methods provide a molecular "fingerprint" and are highly sensitive to changes in bonding and structure.

Infrared (IR) Spectroscopy: Key absorption bands in the IR spectrum of this compound confirm the presence of its main functional groups. These include N-H stretching vibrations from the exocyclic amino group, a strong C=O stretching vibration from the carbonyl group at C4, and various C=C/C=N ring stretching modes. The C-O stretching from the ribose hydroxyl and the 3'-O-methyl ether are also identifiable.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for studying the vibrations of the pyrimidine ring skeleton. The vibrations of the C=O and ring systems are strong Raman scatterers, and their frequencies are sensitive indicators of the molecule's tautomeric form and intermolecular interactions.

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Approximate Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | IR | 3300 - 3500 | Amino (NH₂) |

| O-H Stretch | IR | 3200 - 3400 | Hydroxyl (5'-OH) |

| C=O Stretch | IR, Raman | 1650 - 1680 | Carbonyl (C4=O) |

| Ring Skeletal Stretch | IR, Raman | 1500 - 1650 | C=C, C=N |

| NH₂ Scissoring | IR | ~1600 | Amino (NH₂) |

| C-O Stretch | IR | 1000 - 1200 | Ether (C-O-C), Alcohol (C-OH) |

Mass spectrometry is an essential technique for determining the precise molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₁₀H₁₄BrN₃O₄) with high accuracy.

A defining feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive indicator of a monobrominated species. The calculated monoisotopic mass for C₁₀H₁₄⁷⁹BrN₃O₄ is 319.0164 Da. The fragmentation pattern typically involves the cleavage of the N-glycosidic bond, yielding characteristic ions corresponding to the protonated 5-bromocytosine (B1215235) base and the 3'-O-methylribose sugar fragment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Spectroscopic Studies of Tautomeric Forms

Cytidine (B196190) and its derivatives can theoretically exist in different tautomeric forms, primarily the canonical amino form and the less stable imino form. Spectroscopic methods are crucial for determining the predominant tautomer in a given environment.

Vibrational Spectroscopy (IR/Raman): The vibrational frequencies of the pyrimidine ring are highly sensitive to tautomeric changes. The strong carbonyl (C=O) band around 1660 cm⁻¹ and the characteristic NH₂ deformation modes are signatures of the amino tautomer. The imino form would exhibit a C=N stretch and a ring N-H stretch instead of the C=O band. Experimental IR and Raman spectra of cytidine analogs in solution overwhelmingly support the predominance of the amino tautomer.

NMR Spectroscopy: While ¹H NMR can sometimes show exchange broadening of the amino protons, it consistently supports the amino structure. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to distinguish between syn and anti rotamers about the glycosidic bond. For pyrimidine nucleosides like this compound, the anti conformation is sterically favored and is the dominant form observed in solution.

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy, such as femtosecond transient absorption, is used to investigate the ultrafast photophysical processes that occur after the molecule absorbs a UV photon. These studies are critical for understanding the pathways of energy dissipation and the potential for photochemical reactions.

For halogenated nucleosides like this compound, the presence of the heavy bromine atom significantly alters the excited-state dynamics compared to unmodified cytidine. The "heavy-atom effect" dramatically enhances the rate of intersystem crossing (ISC) from the initially populated excited singlet state (S₁) to the triplet state (T₁).

Studies on similar 5-halopyrimidines have shown that after UV excitation, the S₁ state decays on an ultrafast timescale (picoseconds or less). This decay is partitioned between internal conversion back to the ground state and efficient ISC to the T₁ state. Time-resolved spectroscopy allows researchers to directly observe the decay of the S₁ state and the corresponding rise of the T₁ state absorption signal, quantifying the yields and lifetimes of these transient species. This enhanced triplet state population is a key factor in the photosensitizing properties of such compounds.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like nucleoside derivatives. For compounds related to 5-Bromo-3'-O-methylcytidine, such as 5-bromocytosine (B1215235), DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or cc-pvdz, have been employed to determine optimized geometries and molecular properties. researchgate.netresearchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. researchgate.net For instance, studies on 5-bromocytosine, the nucleobase component of this compound, have detailed its planar geometry and the specific geometric parameters of its most stable tautomeric form. researchgate.net The substitution of a hydrogen atom with a bromine atom at the C5 position of the cytosine ring leads to predictable shifts in bond lengths and angles within the pyrimidine (B1678525) ring. researchgate.net

Beyond molecular structure, DFT is used to calculate a range of properties. Solvation free energies can be computed to understand how the molecule interacts with different solvents, which is crucial for predicting its behavior in biological environments. acs.org For the related compound cytidine (B196190), solvation energies have been shown to be more negative in polar protic solvents like water compared to polar aprotic solvents, indicating stronger interactions. acs.org Furthermore, DFT combined with implicit-explicit solvation models can be used to accurately predict physical characteristics such as pKa values, which govern the protonation state of the molecule at different pH levels. acs.org

Table 1: Selected Optimized Geometric Parameters for the Amino-Oxo Tautomer of 5-Bromocytosine (5-BrC) and Cytosine using DFT This table presents theoretical data for a closely related nucleobase, which serves as a model for the base portion of this compound.

| Parameter | Bond | 5-BrC (Å) researchgate.net | Cytosine (Å) researchgate.net |

|---|---|---|---|

| Bond Length | N1-C2 | 1.382 | 1.381 |

| C2-N3 | 1.366 | 1.379 | |

| N3-C4 | 1.338 | 1.333 | |

| C4-C5 | 1.442 | 1.444 | |

| C5-C6 | 1.357 | 1.349 | |

| N1-C6 | 1.358 | 1.357 | |

| C2=O | 1.238 | 1.239 | |

| C4-N4 | 1.352 | 1.359 | |

| C5-Br | 1.883 | N/A |

Tautomerism and Energetic Landscapes

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. The nucleobase portion of this compound can exist in several tautomeric forms, and understanding their relative stabilities is key to predicting its structure and function. The primary forms for 5-bromocytosine include the canonical amino-oxo form (C1), the aromatic amino-hydroxy forms (C2a and C2b), and various imino forms. researchgate.net

Computational studies using DFT and MP2 methods have been performed to determine the energetic landscape of these tautomers in the gas phase. researchgate.netresearchgate.net Calculations consistently show that the canonical amino-oxo (C1) tautomer is the most stable form for 5-bromocytosine. researchgate.net The presence of the bromine atom at the C5 position has been shown to hinder tautomerization compared to unsubstituted cytosine, further stabilizing the C1 form. researchgate.net The relative energies of other tautomers indicate their likelihood of existence; for example, the amino-hydroxy (enol) tautomer C2b is the next most stable form, though significantly higher in energy than C1. researchgate.net These calculations are critical for interpreting experimental data, as the dominant tautomer in a given environment dictates the molecule's hydrogen bonding patterns and reactivity.

Table 2: Calculated Relative Stabilities of 5-Bromocytosine Tautomers This table shows the relative energies of the most important tautomers of 5-bromocytosine, the nucleobase of the target compound, calculated at the MP2 level. The amino-oxo (C1) form is the reference (0.0 kJ/mol).

| Tautomer Form | Description | Relative Energy (kJ/mol) researchgate.net |

|---|---|---|

| C1 | Amino-oxo | 0.0 |

| C2a | Amino-hydroxy (trans) | 50.8 |

| C2b | Amino-hydroxy (cis) | 47.6 |

| C3a | Imino-oxo (cis) | 60.5 |

| C3b | Imino-oxo (trans) | 71.9 |

Potential Energy Surface (PES) Analysis of Chemical Transformations

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Analyzing the PES allows researchers to identify stable structures (local minima), transition states (saddle points), and the energy barriers associated with chemical transformations.

For a molecule like this compound, PES analysis can be applied to understand various dynamic processes. One such process is tautomerization, where the PES can map the pathway and calculate the energy barrier for converting from the stable amino-oxo form to a less stable tautomer. researchgate.net Another important transformation is the rotation around the glycosidic bond, which connects the bromocytosine base to the ribose sugar. This rotation leads to different conformations, known as syn and anti. Calculating the energy profile of this rotation on the PES can reveal the relative stability of these conformers and the energy barrier between them. In related studies on cytidine, the anti conformer was found to be the most stable in a solvent system, while the syn conformer was most stable in the gas phase. acs.org Furthermore, methods that calculate the potential of mean force (PMF), often derived from molecular dynamics simulations, can be used to study larger-scale transformations like the flipping of a base out of a DNA helix, providing the free energy barrier for the process. acs.org

Spin Density Distribution Analysis for Radical Species

Spin density distribution analysis is a theoretical tool used to study radical species, which are molecules with one or more unpaired electrons. Such species can be formed when a molecule like this compound undergoes one-electron oxidation, creating a radical cation. The analysis calculates how the unpaired electron's spin is distributed across the atoms of the molecule. This information is crucial because the sites with high spin density are often the most reactive centers in the radical.

For radical cations of related nucleobases like guanine (B1146940), extensive studies have shown that the unpaired electron is delocalized over the purine (B94841) ring system, with significant spin densities on specific nitrogen and carbon atoms. acs.orgresearchgate.net In the case of a this compound radical cation, quantum mechanical calculations would be expected to show spin density distributed primarily across the pyrimidine ring. The bromine atom and the methyl group on the ribose would influence this distribution. Understanding the spin density is key to predicting the subsequent reactions of the radical, such as deprotonation or addition of water, which are critical steps in pathways of DNA damage. acs.org

Normal Coordinate Calculations for Vibrational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. However, assigning the observed spectral bands to specific molecular motions can be complex. Normal coordinate calculations are a theoretical method used to solve this problem. taylorandfrancis.com

These calculations, typically performed using DFT, compute the vibrational frequencies and the corresponding normal modes (the collective motions of atoms for a specific vibration). researchgate.net By comparing the calculated frequencies and modes with the experimental spectrum, a reliable assignment of the observed bands can be made. taylorandfrancis.com For example, a band at a specific wavenumber can be confidently assigned to a C=O stretch, a C-Br stretch, or a pyrimidine ring breathing mode. Such analyses have been successfully carried out for 5-bromocytosine and other cytosine derivatives. researchgate.net The agreement between the calculated and experimental vibrational spectra serves to validate both the structural model used in the calculation and the interpretation of the spectral data. taylorandfrancis.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While often based on classical mechanics using force fields, MD can be combined with quantum mechanics in QM/MM simulations to treat a critical part of the system with higher accuracy. researchgate.net

For this compound, MD simulations are valuable for exploring its conformational flexibility and interactions with its environment, particularly with water. Simulations can reveal the stable conformations of the ribose sugar ring (puckering), the orientation around the glycosidic bond (syn vs. anti), and the dynamics of the 3'-O-methyl group. acs.org MD is also instrumental in studying how the molecule interacts with larger biological systems, such as when incorporated into a DNA or RNA strand. acs.org Simulations can model processes like the opening of a base pair or the flipping of the base out of the helix, providing insights into the structural effects of the modification. acs.org The trajectories from MD simulations can also be used to calculate thermodynamic properties like free energy barriers for conformational changes. acs.org

Chemical Reactivity and Transformation Mechanisms

Debromination Reactions of 5-Bromocytidine (B150675) Derivatives

The removal of the bromine atom from 5-bromocytidine derivatives is a key reaction pathway, often initiated by electrons. This process leads to the formation of highly reactive intermediates that can undergo further transformations.

The interaction of 5-bromocytosine (B1215235) (5-Brcyt), the core structure of 5-bromo-3'-O-methylcytidine, with an electron initiates a cascade of events. nih.gov One-electron reduction of 5-Brcyt results in the formation of a π-type 5-Brcyt anion radical. nih.gov This radical anion is unstable and subsequently dissociates, breaking the C5-Br bond to produce a reactive σ-type cytosine-5-yl radical and a bromide ion. nih.gov This debromination is a spontaneous process upon electron addition. nih.gov Theoretical calculations have shown that the free energy barrier for the dissociation of the C5-Br bond in the 5-Brcyt radical anion is very low, approximately 1.8 kcal/mol. nih.gov Solvation plays a crucial role in driving the complete cleavage of the C-Br bond following electron attachment. nih.gov

The radiosensitizing effect of halogenated pyrimidines like 5-bromouracil (B15302) is attributed to their reaction with electrons, which generates highly reactive uracil-5-yl radicals through the dissociation of the C5-Br bond. nih.govacs.org Similarly, 5-bromocytosine, upon reacting with an electron, also forms the cytosine-5-yl radical. nih.govacs.org

Following electron-induced debromination, the primary radical intermediate formed is the cytosine-5-yl radical. nih.gov This σ-type radical is highly reactive. nih.gov However, studies have shown that this species can undergo further transformations. nih.govacs.org The cytosine-5-yl radical can participate in a base-catalyzed tautomerization reaction. nih.govacs.org This involves the transfer of a hydrogen atom from the amino group (NH2) to the C5 position of the cytosine ring, resulting in the formation of a π-type aminyl radical. nih.gov

This aminyl radical can then undergo a second tautomerization, where a hydrogen atom is transferred from the imino group (NH) to the N3 position of the cytosine ring. nih.gov This second step leads to the formation of the thermodynamically most stable σ-type iminyl radical (cytN•). nih.govacs.org The formation of this iminyl radical from the one-electron reduction of 5-Brcyt is considered a direct and likely pathway that can compete with other typical reactions of the cytosine-5-yl radical, such as hydrogen abstraction and water addition. nih.govacs.org

The tautomerization of the initially formed cytosine-5-yl radical is a critical aspect of its chemistry. nih.gov Theoretical calculations, using methods like Gaussian 4 (G4) theory, have been employed to understand the relative stabilities of the different tautomeric forms. nih.govacs.org These studies indicate that the transfer of a hydrogen atom from the NH2 group to the C5 position to form the aminyl radical is a key step. nih.gov

Further calculations have shown that the subsequent tautomerization to the σ-iminyl radical is energetically favorable. nih.gov The stability of these radical tautomers has been calculated, with the iminyl radical being the most stable species. nih.gov The tautomerization process is facilitated in a basic environment. nih.gov For instance, the transfer of a proton from a water molecule hydrogen-bonded to the C5 position to form the aminyl radical has a calculated barrier of approximately 5 kcal/mol. nih.gov

| Radical Species | Type | Relative Stability (kcal/mol) |

| Cytosine-5-yl radical | σ-type | Reference |

| Aminyl radical | π-type | More stable than cytosine-5-yl radical |

| Iminyl radical | σ-type | Most stable tautomer |

Note: The relative stabilities are based on theoretical calculations and indicate the thermodynamic favorability of the tautomerization process.

Formation and Reactivity of Radical Intermediates (e.g., Cytosine-5-yl Radical, Iminyl Radical)

Reactions with Nucleophiles and Carbanions

The chemical structure of 5-bromocytidine derivatives makes them susceptible to reactions with nucleophiles and carbanions. The electron-withdrawing nature of the bromine atom at the C5 position activates the pyrimidine (B1678525) ring for nucleophilic attack.

Studies have investigated the kinetics of reactions between 5-bromocytidine and aqueous alkalies, which act as nucleophiles. nih.gov These reactions can involve parallel and consecutive steps, leading to various products. nih.gov The mechanisms of these partial reactions have been a subject of detailed study. nih.gov

Carbanions, being strong nucleophiles, can also react with the electrophilic centers of 5-bromocytidine derivatives. While specific studies on this compound with a wide range of carbanions are not extensively detailed in the provided context, the general principles of nucleophilic aromatic substitution on halogenated pyrimidines suggest that such reactions are feasible. These reactions would typically involve the displacement of the bromide ion by the carbanion, leading to the formation of a new carbon-carbon bond at the C5 position.

Oxidative and Deamination Pathways of Modified Cytosines

Modified cytosines, including 5-bromocytidine, can undergo oxidative and deamination reactions, which are significant in the context of DNA damage and repair. nih.govpnas.org Oxidation of cytosine can lead to the formation of several products, and subsequent deamination can alter the base-pairing properties of the nucleoside. pnas.org

Oxidation of cytosine can produce species like 5-hydroxycytosine (B44430) (5-OH-C). pnas.org This can be followed by deamination, where the amino group at the C4 position is removed. pnas.org This oxidative deamination pathway can result in the formation of oxidized uracil (B121893) species from the original cytosine. pnas.org The conversion of a cytosine-like base pairing moiety to a thymine-like one has significant implications for genetic integrity, potentially leading to C → T transition mutations. pnas.org

Enzymatic Interactions and Nucleic Acid Incorporation Studies

Substrate Recognition by DNA and RNA Polymerases

The ability of a modified nucleotide to be recognized and incorporated by DNA and RNA polymerases is fundamental to its application in techniques such as sequencing, PCR, and the synthesis of modified nucleic acids. The recognition is influenced by the modifications on both the nucleobase and the sugar.

Direct studies on the incorporation of 5-Bromo-3'-O-methylcytidine triphosphate are limited. However, insights can be drawn from studies on related analogs. The 5-bromo modification on a deoxycytidine triphosphate has been shown to be tolerated by some DNA polymerases. For instance, DNA polymerase has been used to create DNA strands labeled with 5-bromo-2'-deoxycytidine (B85790) (BrdC). rsc.org Similarly, T7 RNA polymerase and its variants have been shown to incorporate nucleotides with 5-bromocytosine (B1215235) into RNA transcripts. nih.govoup.com The 2'-O-methyl modification is also known to be accepted by certain polymerases, particularly engineered T7 RNA polymerase variants, which can efficiently synthesize 2'-O-methylated RNA. researchgate.net

The combined effect of both modifications on polymerase efficiency is not explicitly documented. The steric bulk of the bromine atom at the C5 position and the altered sugar pucker due to the 2'-O-methyl group could potentially reduce the efficiency of incorporation compared to natural cytidine (B196190) triphosphate. High-fidelity polymerases, which have stringent active sites for proofreading, may exhibit lower tolerance for such a dually modified nucleotide. neb.combionordika.no Conversely, polymerases engineered for broader substrate compatibility might incorporate it more readily. uni-konstanz.de

| Polymerase Type | Expected Relative Efficiency | Factors Influencing Efficiency |

| High-Fidelity DNA Polymerase | Low | Proofreading domain, tight active site. neb.combionordika.no |

| Standard (Taq) DNA Polymerase | Moderate | Higher tolerance for modified bases. |

| Engineered T7 RNA Polymerase | Moderate to High | Variants developed for 2'-O-methyl RNA synthesis. researchgate.net |

| Reverse Transcriptase | Low to Moderate | Variable tolerance depending on the enzyme. |

Comparative studies often reveal the specific impact of each modification. For the 5-bromo modification, it is known that 5-bromodeoxyuridine (BrdU), an analog of thymidine, can be incorporated into DNA during replication. biotium.comcore.ac.uknih.gov However, the miscoding potential of 5-bromouracil (B15302) is relatively low, though it can lead to A-T to G-C transitions at a slightly higher frequency than thymine (B56734). researchgate.net Studies on 5-bromocytosine have shown it can be incorporated into DNA and RNA. scbt.comscispace.com

The 2'-O-methyl modification is a common natural modification in RNA, where it plays a role in stabilizing RNA structures and protecting against nuclease degradation. mdpi.combiorxiv.orgcd-genomics.comnih.gov In terms of enzymatic incorporation, 2'-O-methylated nucleotides are generally poor substrates for most natural DNA polymerases but can be utilized by certain RNA polymerases and engineered variants. researchgate.net This modification can affect protein-RNA interactions, as the 2'-hydroxyl group is often a key contact point for RNA-binding proteins. nih.gov

When comparing this compound to other modified nucleotides, it is expected that its properties would be a composite of its individual modifications. For instance, compared to 5-methylcytidine (B43896), the bromo-analogue would have a larger substituent at the 5-position, potentially altering base stacking and interactions in the major groove. Compared to a standard 2'-O-methylcytidine, the 5-bromo group adds further steric bulk and alters the electronic properties of the base.

| Modified Nucleotide | Key Features | Impact on Enzymatic Interaction |

| This compound | 5-bromo group, 2'-O-methyl group | Likely reduced incorporation efficiency by standard polymerases; potential for altered protein binding. |

| 5-Methylcytidine | 5-methyl group | Generally well-tolerated by polymerases; important for epigenetic regulation. |

| 5-Bromodeoxycytidine | 5-bromo group, deoxyribose | Incorporated by some DNA polymerases; can induce DNA damage upon UV irradiation. rsc.org |

| 2'-O-Methylcytidine | 2'-O-methyl group | Incorporated by specific RNA polymerases; enhances RNA stability. cd-genomics.com |

| 5-Bromouracil | 5-bromo group on uracil (B121893) | Can be incorporated in place of thymine; has a low but measurable miscoding potential. researchgate.net |

Efficiency of Nucleotide Incorporation into Nucleic Acid Strands

Interaction with DNA Repair Glycosylases and Demethylases

DNA glycosylases are key enzymes in the base excision repair (BER) pathway, responsible for identifying and removing damaged or incorrect bases. The presence of a 5-bromocytosine within a DNA strand could trigger a response from these enzymes. Human thymine DNA glycosylase (hTDG) has been shown to readily excise cytosine analogues with improved leaving group ability, including 5-bromocytosine. nih.gov TDG can also remove other halogenated pyrimidines like 5-fluorouracil (B62378) and 5-chlorouracil (B11105). nih.gov The rate of excision of 5-bromocytosine by TDG is significant, indicating it is recognized as a lesion. nih.govresearchgate.net

DNA demethylases are involved in epigenetic regulation by removing methyl groups from cytosine. While the primary target is 5-methylcytosine (B146107), the structural similarity of 5-bromocytosine might lead to interactions. Some DNA methyltransferases have been shown to catalyze the dehalogenation of 5-bromocytosine, followed by methylation. oup.com The enzymes of the Ten-Eleven Translocation (TET) family, which oxidize 5-methylcytosine, may also interact with 5-bromocytosine, although specific data is lacking. nih.gov

The 2'-O-methyl group on the sugar is not typically found in DNA and would likely influence the interaction with DNA repair enzymes. This modification could sterically hinder the binding of glycosylases or other repair proteins to the DNA backbone.

Influence on Restriction Endonuclease Activity

Restriction endonucleases recognize specific DNA sequences and cleave the DNA at or near these sites. The presence of modified bases within the recognition sequence can significantly affect the enzyme's activity. takarabio.comnih.govpromega.comedvotek.comneb.comsigmaaldrich.com

Studies on the effect of 5-bromocytosine on restriction enzyme cleavage have shown varied results. For the restriction enzyme EcoRI, which recognizes GAATTC, the substitution of cytosine with 5-bromocytosine rendered the oligonucleotide substrate unreactive. nih.gov This indicates that for some enzymes, the modification within the recognition site is inhibitory. The methylation of cytosine at the 5-position is a well-known inhibitor for many restriction enzymes. takarabio.comneb.com Given the larger size of the bromine atom compared to a methyl group, it is plausible that 5-bromocytosine would also inhibit a similar or broader range of restriction enzymes. However, there are also methylation-dependent restriction enzymes that specifically cleave at methylated sites. google.com

The 2'-O-methyl modification on the sugar moiety would also be expected to interfere with restriction enzyme activity. Restriction enzymes make crucial contacts with the sugar-phosphate backbone of the DNA, and the presence of a methyl group on the 2'-hydroxyl could disrupt these interactions. Some studies have shown that 2'-O-methylation can impact the susceptibility of RNA to cleavage, and similar effects would be anticipated for DNA-cutting enzymes. oup.com

| Restriction Enzyme Type | Expected Effect of this compound in Recognition Site | Rationale |

| Methylation-sensitive | Inhibition | The 5-bromo group is sterically and electronically different from an unmodified cytosine, likely disrupting recognition. nih.gov |

| Methylation-dependent | Unlikely to be a substrate | These enzymes are specific for 5-methylcytosine. google.com |

| General | Inhibition | The combination of a modified base and a modified sugar is likely to sterically hinder enzyme binding and catalysis. oup.com |

Modulation of DNA-Protein and RNA-Protein Interactions

The interaction between nucleic acids and proteins is fundamental to many cellular processes, including transcription, translation, and replication. core.ac.uknih.govdntb.gov.uawikipedia.orgresearchgate.net Modifications to nucleotides can modulate these interactions. nih.gov

In DNA, the 5-position of cytosine lies in the major groove, a primary site for protein recognition. The bulky and electronegative bromine atom of 5-bromocytosine would alter the local shape and electronic environment of the major groove, potentially enhancing or diminishing the binding of specific proteins such as transcription factors. scbt.com

In RNA, the 2'-hydroxyl group of the ribose is a critical site for interaction with many RNA-binding proteins. nih.gov The presence of a 2'-O-methyl group, as in this compound, removes a hydrogen bond donor and adds a hydrophobic methyl group. mdpi.combiorxiv.orgcd-genomics.comnih.gov This modification is known to affect RNA-protein interactions and can influence processes like translation and RNA stability. mdpi.comcd-genomics.comnih.gov For example, 2'-O-methylation can modulate the interaction between BC1 RNA and the FMRP protein. nih.gov Therefore, an RNA molecule containing this compound would be expected to have altered binding affinities for various RNA-binding proteins. sigmaaldrich.comnih.gov

Enzymatic Labeling and Modification

Modified nucleotides are often used for the enzymatic labeling of nucleic acids. google.com For example, 5-bromouridine (B41414) triphosphate (BrUTP) can be used to label newly synthesized RNA. medchemexpress.com Similarly, 5-bromodeoxyuridine (BrdU) is widely used to label replicating DNA. biotium.com It is conceivable that a triphosphate derivative of this compound could be used as a probe for enzymatic labeling, provided it is a substrate for a suitable polymerase.

Post-synthetic modification of nucleic acids containing 5-bromocytosine is also a possibility. The bromine atom can participate in various chemical reactions, allowing for the attachment of fluorescent dyes or other functional groups. For example, enzymatic methods have been developed to introduce halogenated nucleobases into DNA at specific sites, which can then be further manipulated. nih.gov

Furthermore, enzymes themselves can be used to modify the incorporated base. As mentioned earlier, some DNA methyltransferases can act on 5-bromocytosine. oup.com This enzymatic activity could be harnessed for specific labeling or modification strategies in vitro.

Recognition by RNA Modifying Enzymes

The recognition of a modified nucleoside by an enzyme is a highly specific process, governed by the three-dimensional structure of both the enzyme's active site and the substrate molecule. In the case of this compound, its interaction with RNA modifying enzymes is dictated by two key chemical alterations compared to a standard cytidine ribonucleoside: the substitution of a hydrogen atom with a bromine atom at the C5 position of the pyrimidine (B1678525) ring, and the methylation of the hydroxyl group at the 3' position of the ribose sugar. While direct enzymatic studies on this compound are not extensively documented in publicly available research, a strong scientific inference regarding its recognition can be drawn from the known substrate specificities of relevant enzyme classes.

The enzymatic machinery of the cell includes a variety of RNA modifying enzymes, such as methyltransferases, pseudouridine (B1679824) synthases, and deaminases, each with a precisely defined substrate. For an enzyme to act on a nucleoside within an RNA strand, it must be able to bind to the RNA and position the target nucleoside correctly within its catalytic center.

Impact of 5-Bromo Substitution on Recognition by C5-Methyltransferases

The C5 position of cytidine is a known target for a class of enzymes called RNA C5-methyltransferases, which include members of the NOL1/NOP2/SUN domain (NSUN) family and the DNA methyltransferase homolog DNMT2. nih.govfrontiersin.org These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the C5 carbon of a target cytosine. oup.com The catalytic mechanism involves a nucleophilic attack by a cysteine residue in the enzyme's active site onto the C6 position of the cytosine ring, which facilitates the subsequent methylation at C5. oup.com

The presence of a bulky bromine atom at the C5 position of this compound would present significant steric and electronic barriers to this enzymatic process. The van der Waals radius of bromine is substantially larger than that of the hydrogen atom it replaces, which would likely prevent the nucleoside from fitting properly into the active site of a C5-methyltransferase. nih.gov Furthermore, the electronegativity of the bromine atom alters the electronic properties of the pyrimidine ring, which could interfere with the precise electronic rearrangements required for the enzymatic reaction. Therefore, it is highly improbable that this compound would be recognized as a substrate by RNA C5-methyltransferases. Instead, it may act as a competitive inhibitor if it can bind to the active site without undergoing catalysis.

Impact of 3'-O-Methylation on Polymerase and Ligase Activity

The second modification, the 3'-O-methyl group, has profound consequences for enzymes that synthesize or ligate RNA chains. RNA polymerases catalyze the extension of an RNA strand by forming a phosphodiester bond between the 3'-hydroxyl group of the growing chain and the 5'-triphosphate of an incoming nucleotide. The 3'-hydroxyl group is essential for this nucleophilic attack.

In this compound, this crucial hydroxyl group is capped by a methyl group, rendering it chemically inert for the polymerization reaction. Nucleoside analogs with a 3'-O-methyl modification, such as 3'-O-methylguanosine, are well-established RNA chain terminators. medchemexpress.comnih.govmedchemexpress.comtrilinkbiotech.com Once incorporated into a growing RNA strand (if supplied as a 5'-triphosphate), they prevent the addition of any further nucleotides, effectively halting RNA synthesis. This principle is fundamental to certain biochemical techniques and is the basis for the antiviral activity of some nucleoside analogs. nih.gov

Similarly, RNA ligases, which join RNA fragments by forming phosphodiester bonds, also require a free 3'-hydroxyl group on the acceptor strand. The presence of a 3'-O-methyl group would block the ligation process. The steric hindrance introduced by the methyl group at the 3' position can also negatively affect the binding affinity of enzymes that interact with the 3'-terminus of RNA. mdpi.com

Table 1: Postulated Interaction of this compound with RNA Modifying Enzymes

| Enzyme Class | Natural Substrate/Target | Natural Function | Postulated Effect of this compound | Rationale |

| RNA C5-Methyltransferases (e.g., NSUN family) | Cytidine in RNA | Adds a methyl group to the C5 position of cytosine (m5C). nih.govfrontiersin.org | Inhibition; Unlikely to be a substrate. | The bulky 5-bromo group would sterically hinder entry into the active site and alter the electronic properties of the pyrimidine ring. oup.com |

| RNA Polymerases | Ribonucleoside triphosphates | Synthesizes RNA chains by forming phosphodiester bonds using the 3'-OH group. | Chain termination upon incorporation. | The 3'-O-methyl group blocks the formation of the phosphodiester bond, halting RNA elongation. medchemexpress.comnih.govtrilinkbiotech.com |

| RNA Ligases | RNA with a 3'-OH terminus | Joins two RNA fragments by creating a phosphodiester bond. | Inhibition of ligation. | The required 3'-OH group is blocked by methylation. mdpi.com |

| Deoxyribozymes (Engineered) | Specific methylated nucleosides (e.g., m5C, m3C) | Engineered to cleave RNA at specific modification sites. nih.gov | Potential for specific recognition if designed to bind 5-bromocytidine (B150675). | Demonstrates that high specificity for modified cytidines is achievable, though natural enzymes are not evolved for this substrate. |

Conformational and Duplex Stability Investigations

Impact on Nucleic Acid Duplex Thermal Stability

There is no specific data available on the impact of 5-Bromo-3'-O-methylcytidine on the thermal stability (melting temperature, Tm) of nucleic acid duplexes.

For context, studies on related but distinct molecules have shown that:

The 5-bromination of pyrimidines generally increases the thermal stability of DNA duplexes.

The more common 2'-O-methyl modification on ribonucleosides is known to enhance duplex stability. genelink.com

However, research on nucleosides with a 3'-methyl substitution has indicated a reduction in duplex stability, highlighting that the effects of positional isomers cannot be assumed to be similar. oup.com

Without empirical data for this compound, its specific effect on duplex stability remains unknown.

Induction of DNA Conformational Transitions (e.g., B-to-Z transition)

No studies have been found that investigate the potential of this compound to induce conformational changes in DNA, such as the transition from the right-handed B-form to the left-handed Z-form.

Research on related modifications shows that:

Methylation at the 5-position of cytosine (5-methylcytosine) is known to facilitate the B-to-Z transition in alternating purine-pyrimidine sequences. nih.govwikipedia.org

The presence of a bromine atom can also promote Z-DNA formation under certain conditions. proteopedia.org

However, the influence of a 3'-O-methyl group on this process, especially in combination with a 5-bromo modification, has not been studied.

Effects on Base Pairing Specificity

The effect of this compound on the specificity of Watson-Crick base pairing is not documented. Modifications on either the base or the sugar can alter hydrogen bonding patterns and steric compatibility. For instance, methylation at the N3 position of cytidine (B196190) has been shown to significantly disrupt the stability and specificity of the canonical C:G base pair. nih.govacs.orgbiorxiv.orgresearchgate.net The combined steric and electronic effects of the 5-bromo and 3'-O-methyl groups in the target compound have not been characterized.

Analysis of Glycosidic Conformation and Sugar Pucker

Studies on analogous compounds have shown that:

2'-O-methylation strongly favors a C3'-endo sugar pucker, which is characteristic of A-form RNA helices. researchgate.net

In contrast, a 3'-β methyl substitution has been reported to show a strong preference for a C2'-endo conformation, which is more typical of B-form DNA. oup.com

The glycosidic torsion angle can be influenced by substitutions on the base; for example, halogenation at the 3-position of 3-deazainosine was found to lock the conformation in the anti-region. clockss.org

The specific conformational preferences imparted by the 3'-O-methyl group in this compound remain to be determined through dedicated structural analysis.

Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of modified nucleosides due to its exceptional sensitivity, selectivity, and quantitative power. medchemexpress.comoup.com The general workflow involves the enzymatic hydrolysis of RNA into individual nucleosides, followed by chromatographic separation and detection by a mass spectrometer. acs.org

The LC system separates the complex mixture of canonical and modified nucleosides. Reversed-phase chromatography, often using a C18 column, is commonly employed for this purpose. nih.govplos.org The separated nucleosides then enter the mass spectrometer's ion source, where they are ionized, typically via electrospray ionization (ESI). The mass spectrometer then isolates the protonated molecular ion of the target nucleoside (precursor ion) and subjects it to collision-induced dissociation. This fragmentation generates specific product ions, most commonly corresponding to the nucleobase fragment after the cleavage of the glycosidic bond. medchemexpress.com By monitoring specific precursor-to-product ion transitions in a mode known as multiple reaction monitoring (MRM), the instrument can selectively detect and quantify the target nucleoside with high specificity, even in the presence of numerous other compounds. plos.org

Accurate quantification of modified nucleosides like 5-Bromo-3'-O-methylcytidine via LC-MS/MS is typically achieved through the stable isotope dilution method. This approach is considered the gold standard as it corrects for sample loss during preparation and for variations in ionization efficiency (matrix effects). It involves adding a known amount of a stable isotope-labeled version of the target analyte to the sample as an internal standard.

For absolute quantification, a calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the unlabeled (native) nucleoside and a fixed concentration of the isotopically labeled internal standard. nih.gov The ratio of the peak area of the native nucleoside to that of the internal standard is plotted against the concentration of the native nucleoside. The concentration of the nucleoside in a biological sample can then be determined by measuring its peak area ratio against the internal standard and interpolating from this calibration curve. nih.gov This method allows for the determination of the absolute quantity of modified nucleosides, often in the femtomole (10⁻¹⁵ mol) range. medchemexpress.com

| Parameter | Description/Example Value | Reference |

|---|---|---|

| Chromatography Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 1.8 µm particle size) or HILIC | nih.govplos.org |

| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid) | nih.gov |

| Mobile Phase B | Organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive | nih.govplos.org |

| Flow Rate | 0.2 - 0.4 mL/min | nih.govplos.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | plos.org |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | plos.orgoup.com |

| Typical MRM Transition | [M+H]⁺ → [Base+H]⁺ (Precursor ion → Product ion) | medchemexpress.com |

| Quantification Method | Stable Isotope Dilution with calibration curve | nih.gov |

The detection of very low-abundance nucleosides can be challenging due to poor ionization efficiency or suboptimal retention in reversed-phase liquid chromatography. Chemical derivatization can significantly overcome these limitations. This strategy involves chemically modifying the nucleoside to introduce a moiety that enhances its analytical properties.

One effective strategy is permethylation, which can be used to derivatize ribonucleosides. This process increases the hydrophobicity of the molecules, leading to better retention on C18 columns and improved ionization efficiency, thereby enhancing detection and quantification. nih.gov Another powerful approach, particularly for cytosine modifications, involves labeling with reagents that contain an easily chargeable group and a hydrophobic moiety. For instance, 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE) reacts with the cytosine ring to form a stable derivative. diagenode.comresearchgate.net This derivatization dramatically improves retention on reversed-phase columns and can increase detection sensitivity by 35- to 123-fold, allowing for the detection of modified cytosines at the attomole level. diagenode.comresearchgate.net While not specifically demonstrated for this compound, such derivatization strategies for cytosine analogs are highly promising for its ultrasensitive detection. diagenode.com

Quantification of Modified Nucleosides

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. oup.comgoogle.com This capability is crucial for distinguishing the target analyte from other molecules with the same nominal mass (isobars). For modified nucleosides, where numerous variations can exist with subtle mass differences, HRMS is invaluable for confident identification. For example, it can differentiate 5-methylcytidine (B43896) (m⁵C) from a combination of other modifications that might result in a similar mass. The high resolving power allows for the determination of the elemental composition of an unknown compound from its exact mass, aiding in the identification of novel, uncharacterized nucleoside modifications. biocat.com

Bisulfite-Based Sequencing Strategies for Nucleic Acid Modifications

Bisulfite sequencing is the gold-standard method for mapping 5-methylcytosine (B146107) (5mC) at single-base resolution in DNA. oup.comscience.gov The technique relies on the chemical treatment of DNA with sodium bisulfite, which deaminates cytosine to uracil (B121893), while 5mC remains largely unreactive. plos.orgjenabioscience.com In subsequent PCR and sequencing, the original unmethylated cytosines are read as thymine (B56734), whereas the 5mC residues are still read as cytosine.

This principle has been adapted for RNA (RNA-BS-seq) to map m⁵C. ptglab.com For this compound, the presence of the bulky bromine atom at the C5 position is expected to confer resistance to bisulfite-mediated deamination, similar to the methyl group in 5mC. Studies on related 5-halocytosines, such as 5-chlorocytosine (B1228043) and 5-bromocytosine (B1215235), have shown that they can mimic 5-methylcytosine in biochemical assays. oup.com Therefore, it is predicted that in a bisulfite sequencing experiment, this compound within an RNA strand would not be converted to uracil and would be identified as a "C" in the final sequence data, making it indistinguishable from 5mC using this method alone. plos.orgnih.gov The 3'-O-methyl group on the ribose would not directly participate in the bisulfite reaction on the base.

Immunochemical Detection Methods (e.g., MeDIP)

Immunochemical methods utilize antibodies that specifically recognize and bind to modified nucleosides. nih.gov One of the most common applications is Methylated DNA Immunoprecipitation (MeDIP), where an antibody against 5-methylcytosine is used to enrich for DNA fragments containing this modification from a pool of fragmented genomic DNA. ptglab.comactivemotif.com These enriched fragments can then be quantified by qPCR or analyzed on a genome-wide scale by sequencing (MeDIP-seq). biocat.com

While a specific antibody for this compound is not commercially available, antibodies developed for related compounds show promise. For example, a monoclonal antibody (clone MoBu-1) that recognizes 5-bromodeoxyuridine (BrdU) also cross-reacts with 5-bromouridine (B41414) (BrU), indicating specificity for the brominated pyrimidine (B1678525) base rather than the sugar. sigmaaldrich.com This suggests a high likelihood of recognition for 5-bromocytidine (B150675). Furthermore, some DNA repair proteins are known to recognize 5-bromocytosine as an analog of 5-methylcytosine. google.com Given this molecular mimicry, it is plausible that existing antibodies for 5-methylcytosine or newly developed antibodies against 5-bromocytidine could be used in a MeDIP-like approach (termed MeRIP for RNA) to isolate and detect RNA fragments containing this compound.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like nucleosides. activemotif.comapicalscientific.com Its advantages include very high separation efficiency, short analysis times, and minimal consumption of sample and reagents. activemotif.com In CE, analytes migrate through a narrow capillary filled with an electrolyte buffer under the influence of a high electric field. Separation is based on differences in the charge-to-size ratio of the analytes.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that specifically addresses its analysis by microarray and advanced sequencing technologies as outlined in the request.

Extensive searches have revealed a significant lack of published research, detailed findings, or data tables concerning the application of these particular analytical methodologies to "this compound." The existing body of scientific work focuses on other modified nucleosides and different analytical techniques.

Therefore, creating an article that is both scientifically accurate and strictly adheres to the provided outline is not feasible due to the absence of the necessary source material. Any attempt to generate the requested content would result in speculation and would not be based on verifiable research findings.

Applications As Research Probes and Chemical Biology Tools

Heavy Atom Labeling for Structural Studies (e.g., Crystallography)

The incorporation of brominated nucleosides into DNA and RNA oligonucleotides is a well-established strategy for facilitating the determination of their three-dimensional structures by X-ray crystallography. glenresearch.comoup.com The bromine atom in 5-Bromo-3'-O-methylcytidine serves as a "heavy atom," which strongly scatters X-rays. This property is instrumental in solving the phase problem, a major bottleneck in crystallographic structure determination.

The anomalous scattering signal from the bromine atom can be leveraged using techniques like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD). oup.comoup.com For example, studies have successfully used 2'-deoxy-5-bromocytidine and 5-bromouridine (B41414) to provide the necessary phase information for resolving the crystal structures of DNA octaplexes and modified RNA duplexes. oup.comoup.com The introduction of 5-bromocytosine (B1215235) derivatives has been shown to be compatible with the formation of stable crystals, enabling detailed structural analysis of nucleic acid complexes. nih.govmdpi.com Therefore, this compound is a prime candidate for use as a heavy-atom label to aid in the structural elucidation of complex RNAs or RNA-protein complexes.

Table 1: Application of Brominated Nucleosides in Crystallography

| Nucleoside Derivative | Application | Method | Reference |

|---|---|---|---|

| 2'-deoxy-5-bromocytidine | Phasing in DNA octamer crystallography | X-ray Diffraction | oup.com |

| 2'-deoxy-5-bromocytidine | Phasing in deoxyribozyme crystallography | X-ray Diffraction | oup.com |

| 5-bromouridine | Anomalous scatterer for RNA structure determination | Anomalous Dispersion | oup.com |

Cross-linking Reagents for Biomolecular Interaction Studies

Halogenated pyrimidines, including 5-bromocytidine (B150675) derivatives, are photolabile and can function as effective photo-cross-linking agents. glenresearch.comglenresearch.comglenresearch.com Upon irradiation with UV light (typically at wavelengths around 308-325 nm), the carbon-bromine bond can undergo homolytic cleavage, generating a highly reactive uracilyl radical. glenresearch.com This radical can then form a covalent bond with nearby molecules, particularly the electron-rich side chains of amino acids like tyrosine in proteins. glenresearch.com

This property allows researchers to "capture" transient interactions between nucleic acids and their binding partners. By incorporating this compound into a specific site within an RNA molecule, scientists can map the contact points between that RNA and its associated proteins. genelink.com This technique has been instrumental in identifying the binding sites of various DNA- and RNA-binding proteins, including restriction enzymes and transcription factors. glenresearch.comgenelink.com The 3'-O-methyl modification adds a layer of nuclease resistance, enhancing the stability of the probe during the course of the experiment, a feature also provided by the more common 2'-O-methyl modification. horizondiscovery.com

Studies have shown that the efficiency and products of cross-linking can be sequence-dependent. oup.comnih.gov For instance, the formation of intrastrand cross-links has been observed between 5-bromocytidine and an adjacent 5' guanine (B1146940) upon UVB irradiation. oup.com

Nucleoside Analogs in Nucleic Acid Labeling and Imaging

5-Bromocytidine and its derivatives are classic tools for labeling newly synthesized nucleic acids. acs.org When introduced to cells, these analogs can be metabolized and incorporated into DNA and RNA by cellular polymerases. medchemexpress.commedchemexpress.com The presence of the bromine atom then allows for detection, traditionally through the use of specific antibodies that recognize the bromo-modified base. mdpi.com This method has been widely used to monitor DNA replication and transcription.

In the context of live-cell imaging, the metabolic incorporation of nucleoside analogs is a critical first step. The efficiency of this process often depends on the initial phosphorylation of the nucleoside by cellular kinases. Studies on uridine-cytidine kinase 2 (UCK2) have shown that it can phosphorylate 5-bromocytidine (5-BrCyd), although the enzyme's activity is inversely related to the size of the substituent at the C5 position. nih.gov

Table 2: Kinase Activity on C5-Substituted Cytidine (B196190) Analogs

| Substrate | Description | Relative Kinase Activity | Reference |

|---|---|---|---|

| 5-Bromocytidine (5-BrCyd) | Cytidine with a bromine at C5 | Less efficient than smaller analogs | nih.gov |

| 5-Iodocytidine (5-ICyd) | Cytidine with an iodine at C5 | Less efficient than 5-BrCyd | nih.gov |

While antibody-based detection of 5-bromocytidine is effective, it requires cell fixation and DNA denaturation, precluding its use in live cells. mdpi.com This limitation has driven the development of bioorthogonal "click chemistry" methods for nucleic acid labeling. acs.org This modern approach typically involves metabolically incorporating nucleosides modified with small, inert functional groups like an alkyne (e.g., 5-ethynyluridine) or an azide (B81097). mdpi.comnih.gov These groups can then be covalently linked to a reporter molecule (e.g., a fluorophore) via a highly specific and efficient click reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgnih.gov

Although this compound is not itself a click-chemistry reagent, it represents the foundational technology that highlighted the power of metabolic labeling. acs.org The development of click-compatible probes has provided a more sensitive and versatile alternative for imaging DNA and RNA synthesis in living systems. mdpi.comnih.gov

Modulation of Nucleic Acid Hybridization Properties in Assays (e.g., PCR)

The introduction of modified bases into oligonucleotides can significantly alter their hybridization properties. Incorporating 5-bromocytosine or its deoxy-analog into a DNA or RNA strand generally increases the thermal stability (melting temperature, Tₘ) of the resulting duplex. nih.govjst.go.jp This stabilizing effect is attributed to the electronic properties and hydrophobicity of the bromine substituent at the C5 position, which can enhance base-stacking interactions within the helix. jst.go.jpresearchgate.netoup.com

The 3'-O-methyl group, similar to the well-studied 2'-O-methyl modification, also contributes to duplex stability. horizondiscovery.com The combination of both a C5-bromo modification and a sugar methylation in this compound would be expected to confer a significant increase in the binding affinity of an oligonucleotide for its complementary strand. This enhanced stability is advantageous in various molecular biology assays, such as polymerase chain reaction (PCR), Southern blotting, and in situ hybridization, as it can lead to improved specificity and signal-to-noise ratios. nih.gov

Probes for Studying DNA and RNA Synthesis Kinetics

The ability of 5-bromocytidine analogs to be incorporated into nascent nucleic acid chains makes them effective probes for studying the kinetics of DNA and RNA synthesis. acs.orgmedchemexpress.commedchemexpress.com By providing the analog as a substrate for polymerases, researchers can track the rate and extent of nucleic acid production over time. nih.gov Traditionally, this was achieved by using radiolabeled or bromo-substituted nucleosides, followed by detection via autoradiography or antibodies, respectively. acs.orgmdpi.com

For instance, 5-bromouridine 5'-triphosphate (5-BrUTP) can be used to label RNA to measure transcription. medchemexpress.com Similarly, 5-bromocytidine can act as a nucleoside analog that inhibits DNA synthesis, a property that is useful for studying the mechanisms of anticancer agents. medchemexpress.commedchemexpress.com While newer fluorescence and click-chemistry-based methods offer easier detection, the fundamental principle of using modified nucleosides to probe synthesis kinetics was established with compounds like 5-bromodeoxyuridine and 5-bromocytidine. acs.org

Tools for Investigating RNA Interference (RNAi) Mechanisms

Chemical modifications are essential for developing therapeutic small interfering RNAs (siRNAs) and for probing the mechanism of RNA interference (RNAi). horizondiscovery.comnih.gov The 3'-O-methyl modification on the sugar of this compound is a type of modification known to increase the nuclease resistance of oligonucleotides, a critical feature for any RNA-based tool used in a biological system. horizondiscovery.comglenresearch.com

Furthermore, placing a bulky substituent like a bromine atom on the nucleobase can serve as a powerful steric probe to investigate RNA-protein interactions within the RNA-induced silencing complex (RISC). rsc.orgnih.gov Studies using bromo-modified adenosine (B11128) analogs in siRNAs have shown that the position of the bromine atom—projecting into either the major or minor groove of the siRNA duplex—can significantly impact RNAi activity. rsc.orgnih.gov This steric hindrance can either enhance or inhibit the interaction with key proteins like Argonaute2, providing valuable insights into how the RISC complex recognizes and processes the siRNA strands. rsc.orgnih.gov Incorporating this compound into an siRNA duplex would thus be a valuable strategy for dissecting the structural and functional aspects of the RNAi pathway.

Development of Modified Oligonucleotides for Enhanced Properties

The strategic incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern nucleic acid chemistry, enabling the development of sequences with finely tuned properties for therapeutic and research applications. The compound this compound represents a dual modification, combining a halogenated base with a modified sugar moiety. While direct, extensive research on oligonucleotides containing this specific combination is limited, the well-documented effects of its constituent parts—5-bromocytidine and 3'-O-methyl ribose—provide a strong basis for predicting its impact on oligonucleotide characteristics. This approach allows for the rational design of oligonucleotides with enhanced stability, binding affinity, and functionality.

The introduction of a bromine atom at the C5 position of cytidine is known to influence the physicochemical properties of oligonucleotides. Halogenation, particularly with bromine or iodine, can increase the thermal stability of duplex DNA. researchgate.netacs.org This stabilizing effect is attributed to favorable stacking interactions and the electronic properties of the halogen atom. For instance, studies on related modifications, such as 5-bromouracil (B15302) and 5-chlorouracil (B11105), have demonstrated an increase in the melting temperature (Tm) of oligonucleotide duplexes compared to their unmodified counterparts. researchgate.netnih.gov Specifically, the substitution of thymine (B56734) with 5-chlorouracil in a self-complementary oligonucleotide raised the melting temperature from 53.4 °C to 55.6 °C. nih.gov While the substitution of 5-bromocytidine can sometimes lead to side reactions during standard oligo deprotection, its incorporation is valuable for enhancing binding affinity. researchgate.net

Concurrently, modification at the 3'-position of the ribose sugar, such as the introduction of a 3'-O-methyl group, is a powerful strategy for conferring nuclease resistance. genelink.com Natural oligonucleotides are susceptible to rapid degradation by exonucleases and endonucleases present in biological fluids. genelink.comidtdna.com The 3'-O-methyl modification can inhibit the activity of 3'-exonucleases, which are a major source of degradation in serum. idtdna.com Research on similar 2'-O-methyl modifications has shown they increase the melting temperature of RNA:RNA duplexes and make oligonucleotides less susceptible to DNases and single-stranded endonucleases. idtdna.comnih.gov While a single terminal 2'-O-methoxyethyl (MOE) modification provides only weak inhibition, incorporating three consecutive MOE modifications significantly enhances resistance to a variety of exonucleases. neb.com The combination of a 2'-O-alkyl modification with a base modification like N3-methyluridine has been shown to provide excellent nuclease resistance. nih.gov

The dual modification in this compound is therefore anticipated to confer a synergistic enhancement of properties. The 5-bromo group is expected to increase the thermal stability and binding affinity of the oligonucleotide for its target sequence, while the 3'-O-methyl group would provide protection against enzymatic degradation, thereby increasing the oligonucleotide's half-life in biological systems. These combined attributes make oligonucleotides containing this compound potentially valuable tools for applications requiring high stability and persistent action, such as in antisense therapies, siRNA, and as robust research probes for cellular and in vivo studies. The synthesis of such modified oligonucleotides is achievable through standard solid-phase phosphoramidite (B1245037) chemistry, which allows for the site-specific incorporation of a wide variety of modified nucleosides. csic.eski.se

Table 1: Effects of Individual Modifications on Oligonucleotide Properties

| Modification Type | Specific Example | Observed Effect on Oligonucleotide | Reference |

|---|---|---|---|

| Base Modification | 5-Chlorouracil | Increased duplex melting temperature (Tm) from 53.4 °C to 55.6 °C | nih.gov |

| Base Modification | 5-Propynyl-2'-deoxyuridine | Increased duplex Tm to 59.1 °C compared to 55.2 °C for the control | oup.com |

| Base Modification | 5-Methylcytosine (B146107) | Increases duplex thermal stability and can reduce immune response | nih.govbiosearchtech.com |

| Sugar Modification | 2'-O-Methyl | Increases Tm of RNA:RNA duplexes; confers resistance to single-stranded endonucleases | idtdna.com |

| Sugar Modification | 2'-O-Methoxyethyl (MOE) | Three consecutive modifications provide enhanced resistance to exonucleases | neb.com |

| Sugar Modification | 3'-O-Methyl | Confers nuclease resistance | genelink.com |

| Combined Modification | 2'-O-Alkyl-N3-methyluridine | Exhibited excellent resistance to both 3'- and 5'-exonucleases | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.